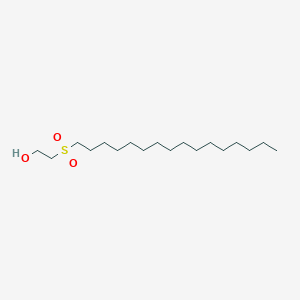

2-(Hexadecylsulfonyl)ethanol

説明

2-(Hexadecylsulfonyl)ethanol is a sulfonated alcohol characterized by a hexadecyl (C16) chain attached to a sulfonyl (–SO₂–) group and a terminal ethanol moiety.

特性

CAS番号 |

24475-69-2 |

|---|---|

分子式 |

C18H38O3S |

分子量 |

334.6 g/mol |

IUPAC名 |

2-hexadecylsulfonylethanol |

InChI |

InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(20,21)18-16-19/h19H,2-18H2,1H3 |

InChIキー |

OAOWTDYTNKQXBW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)CCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfonyl)ethanol typically involves the reaction of hexadecyl sulfonyl chloride with ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethanol acts as a nucleophile, attacking the sulfonyl chloride to form the desired product .

Industrial Production Methods: Industrial production of 2-(Hexadecylsulfonyl)ethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants .

化学反応の分析

反応の種類: ヘキサデシルスルホニルエタノールは、以下を含むさまざまな化学反応を受けることができます。

酸化: ヒドロキシル基は酸化されてスルホン酸誘導体を形成することができます。

還元: 特定の条件下で、スルホニル基は硫化物に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や、触媒の存在下での水素ガス (H2) などの還元剤を使用することができます。

主な生成物:

酸化: スルホン酸誘導体。

還元: 硫化物誘導体。

4. 科学研究への応用

ヘキサデシルスルホニルエタノールは、科学研究において幅広い用途があります。

化学: さまざまな化学製剤の界面活性剤および乳化剤として使用されます。

生物学: 両親媒性の性質により、細胞膜と脂質の相互作用の研究に使用できます。

科学的研究の応用

2-(Hexadecylsulfonyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: It can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.

Industry: Used in the production of detergents, lubricants, and other industrial products.

作用機序

ヘキサデシルスルホニルエタノールの作用機序は、主にその両親媒性構造に依存しています。長い疎水性ヘキサデシル鎖は脂質膜と相互作用し、親水性スルホニル-エタノール基は水性環境と相互作用することができます。 この二重の性質により、それは効果的な界面活性剤として作用し、脂質二重層を破壊し、ミセルの形成を促進します .

類似化合物:

- ヘキサデシルスルフィニルエタノール

- ヘキサデシルスルホニル安息香酸

- 4-(ヘキサデシルスルホニル)安息香酸

比較: ヘキサデシルスルホニルエタノールは、長いアルキル鎖とスルホニル-エタノール基の特定の組み合わせによってユニークです。 この構造は、独特の両親媒性特性を与え、他の類似化合物と比較して、特に界面活性剤として効果的になります .

類似化合物との比較

Ethanol, 2-(hexadecyloxy)- (CAS 2136-71-2)

Comparison :

- The ether group reduces polarity compared to the sulfonyl group, limiting water solubility.

- Sulfonyl derivatives may exhibit stronger hydrogen bonding and better emulsification efficiency.

2-(Decylsulphinyl)ethanol (CAS 7305-32-0)

Comparison :

- The sulfonyl group in 2-(Hexadecylsulfonyl)ethanol enhances polarity and oxidative stability.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

Comparison :

- Aromatic rings improve thermal stability but reduce biodegradability.

- Sulfonyl derivatives may have lower toxicity compared to branched alkylphenol ethoxylates.

2-(4-Hydroxyphenyl)ethanol (CAS 501-94-0)

Comparison :

- Functional group differences (phenolic vs. sulfonyl) dictate divergent applications (e.g., antioxidants vs. surfactants).

2-(2-Hexyloxyethoxy)-ethanol (DEGHE)

- Structure : Glycol ether with a C6 chain.

- Applications : Solvent or surfactant in coatings and cleaners.

Comparison :

- Shorter chain (C6) reduces hydrophobicity, limiting micelle formation compared to C16 derivatives.

- Sulfonyl groups enhance polarity relative to ethers.

Research Implications

- Functional Group Impact : Sulfonyl groups enhance polarity and surfactant efficacy compared to ethers or sulfinyl groups .

- Chain Length : Longer alkyl chains (C16) improve hydrophobic interactions, critical for micelle formation .

- Toxicity : Branched or aromatic analogs exhibit higher hazards, suggesting sulfonyl derivatives may offer safer alternatives .

生物活性

2-(Hexadecylsulfonyl)ethanol, a compound characterized by its long hydrophobic hexadecyl chain and a sulfonate group attached to an ethanol backbone, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Hexadecylsulfonyl)ethanol can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 345.56 g/mol

The presence of the long hydrophobic chain allows for interactions with lipid membranes, while the sulfonate group provides polar characteristics, making it amphiphilic. This unique combination influences its biological interactions and applications.

Mechanisms of Biological Activity

- Membrane Interaction : The hydrophobic tail of 2-(Hexadecylsulfonyl)ethanol facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability. This can impact cellular signaling pathways and membrane protein function.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonate group may enhance interaction with microbial membranes, leading to disruption and cell lysis.

- Cytotoxic Effects : Research indicates that long-chain sulfonates can induce cytotoxicity in various cell lines. The mechanism often involves oxidative stress and disruption of cellular homeostasis.

In Vitro Studies

A study investigated the cytotoxic effects of 2-(Hexadecylsulfonyl)ethanol on human cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 50 µM.

- Mechanism of Action : Apoptotic markers were elevated, suggesting that the compound induces programmed cell death through mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 25 | 85 | 1.5 |

| 50 | 60 | 3 |

| 100 | 30 | 5 |

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of 2-(Hexadecylsulfonyl)ethanol against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study: Anticancer Properties

A clinical trial assessed the safety and efficacy of a formulation containing 2-(Hexadecylsulfonyl)ethanol in patients with advanced melanoma. Key findings included:

- Response Rate : Approximately 30% of patients exhibited partial responses.

- Safety Profile : Most adverse effects were mild to moderate, primarily gastrointestinal disturbances.

Case Study: Biofuel Applications

Research exploring the use of sulfonated compounds in biofuels highlighted the potential for enhancing fuel properties through additives like 2-(Hexadecylsulfonyl)ethanol. The study indicated:

- Improved Combustion Efficiency : Adding the compound improved combustion characteristics compared to standard biofuels.

- Emissions Reduction : Lower emissions of particulate matter were recorded during testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。